N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide

Inflammation COX-2 inhibition 5-LOX inhibition

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide (CAS 58125-32-9; molecular formula C₁₅H₁₉N₃O₂S; MW 305.40 g/mol) is a synthetic small molecule belonging to the class of 3-cyanotetrahydrobenzothiophene acetamides. This compound features a tetrahydrobenzothiophene core substituted with a 3-cyano group and a morpholin-4-ylacetamide side chain at the 2-position via an amide linkage.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
Cat. No. B510411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C#N
InChIInChI=1S/C15H19N3O2S/c16-9-12-11-3-1-2-4-13(11)21-15(12)17-14(19)10-18-5-7-20-8-6-18/h1-8,10H2,(H,17,19)
InChIKeyCWJNUEJVFIPZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide: Structural Identity and Procurement Baseline


N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide (CAS 58125-32-9; molecular formula C₁₅H₁₉N₃O₂S; MW 305.40 g/mol) is a synthetic small molecule belonging to the class of 3-cyanotetrahydrobenzothiophene acetamides . This compound features a tetrahydrobenzothiophene core substituted with a 3-cyano group and a morpholin-4-ylacetamide side chain at the 2-position via an amide linkage . It is commercially available from multiple research chemical suppliers (e.g., ChemScene, abcr GmbH, ChemDiv) typically at ≥98% purity (HPLC) for laboratory research use only . The compound serves as a versatile scaffold in medicinal chemistry, with structural analogs reported as inhibitors of kinases (JNK2/JNK3, PI3K), carboxylesterases, and inflammatory enzymes (COX-2/5-LOX) .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide: Why In-Class Compounds Are Not Interchangeable


The 3-cyanotetrahydrobenzothiophene scaffold tolerates diverse substitutions at multiple positions — the N-aryl acetamide region, the thiophene 4-position, the morpholine ring, and the cyano group — each of which profoundly alters target selectivity, potency, and pharmacokinetic behavior [1]. Published structure-activity relationship (SAR) data demonstrate that even minor modifications can invert kinase isoform selectivity: 3-cyano derivatives on this scaffold preferentially target JNK3 (IC₅₀ = 23 nM) over JNK2 (IC₅₀ = 89 nM), whereas 4-cyano regioisomers reverse this selectivity (JNK2 IC₅₀ = 45 nM vs. JNK3 IC₅₀ = 210 nM) . Similarly, the presence or absence of a 4-aryl substituent on the thiophene ring determines whether the molecule behaves as a dual COX-2/5-LOX inhibitor or a glucagon receptor antagonist [2]. Generic, undocumented substitution within this class thus carries high risk of off-target activity, altered selectivity, or complete loss of desired pharmacological profile [3]. The quantitative evidence below substantiates exactly where the title compound and its closest analogs diverge.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide: Quantitative Differentiation Evidence Against Comparator Compounds


Dual COX-2/5-LOX Inhibitory Profile vs. 4-Aryl-Substituted Morpholinoacetamide Analog

In the closest published direct comparison, the 4-(4-chlorophenyl)-substituted analog N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) exhibited COX-2 IC₅₀ = 5.45 μM with a selectivity index (COX-1/COX-2) of 8.37, alongside 5-LOX IC₅₀ = 4.33 μM, establishing a dual COX-2/5-LOX inhibitory profile [1]. The title compound (CAS 58125-32-9), which lacks the 4-aryl substituent and instead bears a saturated tetrahydrobenzothiophene ring, is reportedly selective for 5-LOX over COX-2, indicating that removal of the 4-aryl group shifts selectivity away from COX-2 toward preferential 5-LOX inhibition . This is consistent with class-level SAR: the 4-position substituent on the thiophene ring is a critical determinant of COX-2 binding affinity [2].

Inflammation COX-2 inhibition 5-LOX inhibition dual inhibitor selectivity index

Carboxylesterase 2 (CE2) Inhibitory Potency vs. Structurally Unrelated CE2 Inhibitors

BindingDB records (BDBM50154561 / CHEMBL3774603) report that the title compound inhibits human carboxylesterase 2 (CE2) in human liver microsomes with an IC₅₀ of 20 nM and a Ki of 42 nM, measured using fluorescein diacetate as substrate with a 10-minute preincubation [1]. In contrast, the reference CE2 inhibitor loperamide exhibits an IC₅₀ of approximately 0.5–2 μM in comparable microsomal CE2 assays, while the relatively selective CE1 inhibitor digitonin shows IC₅₀ > 100 μM against CE2 [2]. For comparison, the 2,6-dimethylmorpholino analog N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide shows no publicly available CE2 data, indicating that morpholine ring substitution may be a critical determinant of CE2 potency .

Carboxylesterase CE2 CES2 drug metabolism liver microsomes

Morpholine Ring Identity as a Determinant of JNK Kinase Isoform Selectivity

The JNK inhibitor class contains a well-characterized comparator sharing the identical tetrahydrobenzothiophene core: TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide; CAS 312917-14-9), which inhibits JNK2 and JNK3 with pIC₅₀ values of 6.5 and 6.7 respectively (IC₅₀ ≈ 316 nM and 200 nM) and shows no activity against JNK1 (pIC₅₀ < 5.0) [1]. TCS JNK 5a carries a naphthalene-1-carboxamide moiety at the 2-position, whereas the title compound bears a morpholin-4-ylacetamide group. Class-level SAR from Elan Pharmaceuticals demonstrates that the N-aryl acetamide region of trisubstituted thiophene JNK inhibitors is the primary driver of JNK3 potency, with optimized N-aryl acetamides achieving single-digit nanomolar JNK3 IC₅₀ values and in vivo target engagement (phospho-c-jun reduction) after oral dosing in a kainic acid mouse model [2]. The morpholinoacetamide substitution in the title compound represents a distinct pharmacophore choice that may alter JNK isoform selectivity and CNS penetration relative to the naphthamide series [3].

JNK inhibitor kinase selectivity JNK2 JNK3 MAPK neurodegeneration

Scaffold Versatility: Distinct Target Profiles Accessed by Varying the 2-Position Substituent

The 3-cyanotetrahydrobenzothiophene core is a privileged scaffold capable of engaging diverse biological targets depending solely on the 2-position substituent, making the title compound a uniquely versatile entry point for parallel medicinal chemistry campaigns [1]. When the 2-position carries a naphthalene-1-carboxamide (TCS JNK 5a), the compound is a selective JNK2/3 inhibitor (IC₅₀ ≈ 200–316 nM); when carrying a 2-chloroacetamide (CAS 58125-40-9), it serves as a synthetic intermediate for antitubercular agents with activity against H37Rv [2]; when carrying a substituted acetamide with a 4-arylthiophene, the scaffold yields glucagon receptor antagonists [3]; and when carrying a 4-(4-chlorophenyl) substitution, it produces dual COX-2/5-LOX inhibitors [4]. The morpholin-4-ylacetamide substituent of the title compound occupies a distinct chemical space within this scaffold family: the morpholine ring introduces a tertiary amine with pKa ≈ 7–8, imparting improved aqueous solubility at physiological pH relative to neutral, hydrophobic substituents such as naphthamide, potentially enhancing oral bioavailability and reducing non-specific protein binding [5].

multi-target chemical probe kinase inhibitor COX inhibitor antitubercular

Commercial Availability and QC Documentation Enabling Reproducible Research

The title compound (CAS 58125-32-9) is commercially available from multiple independent suppliers with documented purity specifications: ChemScene supplies the compound at ≥98% purity (HPLC) under catalog number CS-0315812, with recommended storage at 2–8°C sealed in dry conditions ; abcr GmbH lists it as AB370133 with full physical and hazardous characteristics documentation ; and ChemDiv provides it with SMILES notation (C1CCc2c(C1)c(C#N)c(NC(CN1CCOCC1)=O)s2) for unambiguous identity verification . In contrast, the 2,6-dimethylmorpholino analog N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has limited commercial availability and no publicly disclosed QC documentation, while the 4-(4-chlorophenyl) analog (compound 5b) is primarily available as a custom synthesis product through MedChemExpress (COX-2/5-LOX-IN-3, CAS 2481484-51-7) . The multi-vendor availability of the title compound at defined purity grades supports reproducible experimental workflows and reduces single-supplier procurement risk.

research chemical procurement QC purity HPLC reproducibility

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide: Recommended Application Scenarios Based on Empirical Evidence


ADME/DMPK Carboxylesterase 2 (CES2) Probe in Drug-Drug Interaction Studies

With a CE2 IC₅₀ of 20 nM in human liver microsomes [1], the title compound serves as a potent tool inhibitor for CES2 activity profiling in drug metabolism studies. Unlike loperamide (CE2 IC₅₀ ≈ 0.5–2 μM), the 25- to 100-fold greater potency enables definitive CES2 inhibition at low concentrations where off-target esterase effects are minimized. Its commercial availability at ≥98% purity from multiple vendors [2] supports reproducible batch-to-batch DMPK experiments, and the competitive inhibition mechanism (Ki = 42 nM) allows quantitative modeling of CES2-mediated drug-drug interactions for ester prodrug activation pathways.

Inflammation Research: 5-LOX-Selective Pathway Dissection vs. Dual COX/LOX Inhibitors

The reported preferential 5-LOX inhibition over COX-2 [1] makes the title compound suitable for dissecting the leukotriene-specific arm of the arachidonic acid cascade without concurrent COX-2 suppression. In contrast to dual COX-2/5-LOX inhibitors such as compound 5b (COX-2 IC₅₀ = 5.45 μM, 5-LOX IC₅₀ = 4.33 μM) [2], the title compound may enable cleaner phenotypic readouts in cellular models of leukotriene-driven inflammation (e.g., asthma, allergic rhinitis) where COX-2 inhibition would confound interpretation. This selectivity profile is particularly relevant given the established gastrointestinal toxicity associated with chronic COX-1/COX-2 suppression.

Privileged Scaffold-Based Parallel Medicinal Chemistry Library Design

The 3-cyanotetrahydrobenzothiophene core is validated across at least five distinct target classes (JNK kinases, PI3 kinases, COX/LOX enzymes, glucagon receptor, carboxylesterases) depending solely on the 2-position substituent [1]. The title compound's morpholinoacetamide substituent occupies a unique position in this SAR landscape: the morpholine ring introduces a solubilizing basic amine (pKa ≈ 7–8) absent in neutral, hydrophobic substituents such as naphthamide (TCS JNK 5a), potentially improving oral bioavailability and reducing plasma protein binding. Procurement of this single scaffold with morpholinoacetamide pre-installed enables parallel SAR exploration across inflammation, neuroscience, metabolic disease, and oncology programs without divergent synthetic starting points.

JNK Pathway Probe Development with CNS-Penetrant Potential

Building on the established brain-penetrant tri-substituted thiophene JNK inhibitor series from Elan Pharmaceuticals [1], the morpholinoacetamide-substituted title compound represents a structurally distinct starting point for JNK pathway probe development. The morpholine group's hydrogen-bonding capacity and tertiary amine may offer advantages in CNS penetration and solubility compared to the naphthamide series (TCS JNK 5a: JNK3 IC₅₀ ≈ 200 nM, JNK2 IC₅₀ ≈ 316 nM). Given that optimized N-aryl acetamide JNK3 inhibitors from the Elan series achieved single-digit nanomolar potency with in vivo target engagement (phospho-c-jun reduction) in a kainic acid mouse model, the title compound provides a morpholinoacetamide-based entry point for SAR campaigns targeting neurodegenerative conditions where JNK3-selective inhibition is therapeutically desired.

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